6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a heterocyclic compound that belongs to the class of benzoxazines, which are characterized by a benzene ring fused to a six-membered oxazine ring. This specific compound is notable for its potential biological activities and applications in medicinal chemistry and organic synthesis. It is classified as a benz-fused oxazine derivative, which makes it a versatile building block in various chemical reactions and pharmaceutical developments.
The compound can be synthesized through various methods, primarily involving the reaction of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. It is categorized under N-Heterocycles and O-Heterocycles, with applications extending into organic synthesis and medicinal chemistry due to its diverse biological properties.
The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the following steps:
Industrial production of this compound follows similar synthetic routes but on a larger scale. Precise control of reaction conditions is essential to achieve high yields and purity. The final product is usually obtained in solid form and may undergo additional purification steps such as chromatography.
The molecular formula for 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is . The structure features:
The compound has been characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, confirming its structural integrity .
6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide can undergo several types of chemical reactions:
The major products from these reactions include oxidized derivatives of the benzoxazine ring, reduced forms with altered functional groups, and substituted benzoxazine derivatives.
Similar compounds have been shown to target DNA topoisomerase enzymes, suggesting that this compound could potentially inhibit their function. This inhibition may lead to significant effects on cellular processes such as DNA replication and transcription.
The physical properties of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide include:
Chemical properties include:
Relevant data regarding melting points or boiling points may be obtained through experimental characterization but are not explicitly detailed in current literature sources.
The compound has several scientific uses:
The 1,4-benzoxazine scaffold has evolved from a chemical curiosity to a privileged structure in medicinal chemistry over the past century. Early developments focused on the structurally related 1,4-benzodioxane system, with the antihypertensive drug doxazosin (Cardura®) commercialized in the 1980s as a landmark achievement [4]. The 1990s saw significant expansion with compounds like the α₂-adrenergic receptor antagonist imiloxan, which reached clinical trials for depression before discontinuation due to hypersensitivity concerns. The 21st century marked a diversification phase, exemplified by the 2014 FDA approval of the glycosylceramide synthase inhibitor eliglustat (Cerdelga®) for Gaucher disease [4]. This historical trajectory demonstrates how the scaffold's versatility enabled targeting of diverse biological pathways, laying the foundation for novel derivatives like 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide.
Table 1: Historical Milestones of 1,4-Benzodioxane/Benzoxazine Derivatives in Drug Discovery
Time Period | Representative Compound | Therapeutic Application | Development Status |
---|---|---|---|
1980s | Doxazosin | Hypertension (α1-adrenoblocker) | Marketed (Cardura®) |
1990s | Imiloxan | Depression (α2-adrenergic antagonist) | Terminated in clinical trials |
2000s | Flesinoxan | Antihypertensive/antidepressant (5-HT1A agonist) | Abandoned in Phase III |
2014 | Eliglustat | Gaucher disease (glucosylceramide synthase inhibitor) | Marketed (Cerdelga®) |
The 3,4-dihydro-2H-1,4-benzoxazine core features a unique semi-rigid structure where a planar benzene ring is fused with a non-planar six-membered 1,4-oxazine heterocycle. This architecture creates three strategic advantages for drug design: First, the electron-rich environment from the oxygen and nitrogen atoms facilitates hydrogen bonding and dipole-dipole interactions with biological targets [4] [7]. Second, the conformational restraint imposed by the bicyclic system reduces the entropic penalty upon binding compared to flexible chains. Third, substitution at the C2 position generates a chiral center that enables stereoselective interactions with asymmetric binding pockets in enzymes and receptors [4]. The 6-chloro substitution in particular enhances electronic properties through its inductive effect while providing a synthetic handle for further derivatization. This substitution pattern also influences the molecule's dipole moment and lipophilicity, parameters critical for membrane permeability and target engagement. When compared to monocyclic or non-fused heterocycles, the benzoxazine core demonstrates superior binding affinity and metabolic stability, explaining its classification as a "privileged scaffold" in medicinal chemistry [1].
Table 2: Structural and Pharmacological Advantages of the Benzoxazine Core
Structural Feature | Physicochemical Consequence | Biological Advantage |
---|---|---|
Fused bicyclic system | Semi-rigid conformation | Reduced entropic penalty upon target binding |
Oxygens at 1,4-positions | Hydrogen bond acceptor capacity | Enhanced interactions with serine/threonine residues |
Tertiary nitrogen | Basic center (pKa ~6-8) | pH-dependent solubility and membrane permeability |
C2 chiral center | Stereoisomerism | Enantioselective target interactions |
6-Chloro substitution | Enhanced lipophilicity (ClogP +0.5) | Improved membrane penetration |
The introduction of a carbohydrazide moiety (–CONHNH₂) at the C2 position represents a strategic molecular hybridization approach to enhance the bioactivity profile of the benzoxazine scaffold. This functionalization serves multiple purposes: First, the hydrazide group introduces hydrogen bond donor-acceptor capabilities that significantly expand interaction potential with biological targets. Second, it provides a versatile synthetic handle for the construction of diverse derivatives through condensation, cyclization, and nucleophilic addition reactions [5]. The electrophilic carbonyl carbon readily undergoes reactions with carbonyl compounds to form hydrazones, while the nucleophilic terminal nitrogen attacks electrophiles like aldehydes, ketones, and isocyanates [1] [5]. Medicinally, carbohydrazide-containing compounds demonstrate a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, as documented in benzoxazine literature [1]. The electron-withdrawing nature of the carbonyl group also modulates the electron density of the heterocyclic ring, potentially enhancing metabolic stability. Furthermore, the –CONHNH₂ moiety can serve as a bioisostere for carboxylic acid, amide, or ester functionalities, offering opportunities to optimize pharmacokinetic properties while retaining target affinity. Patent literature reveals that such functionalization has been employed to develop bioactive molecules targeting hypertension and ischemic conditions, validating this strategic approach [5].
Table 3: Synthetic Versatility of the 2-Carbohydrazide Functional Group
Reaction Type | Reagents/Conditions | Products Formed | Potential Applications |
---|---|---|---|
Condensation | Aldehydes/ketones, ethanol reflux | Hydrazones | Antimicrobial agents |
Acylation | Acid chlorides/anhydrides, pyridine | Acylhydrazides | Anti-inflammatory compounds |
Cyclocondensation | β-Diketones, acetic acid | Pyrazole derivatives | Anticancer agents |
Oxidative coupling | Phenols, oxidants | Azo-linked conjugates | Antioxidant development |
Metal chelation | Transition metal salts | Coordination complexes | Antitubercular therapy |
The synthetic routes to 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically begin with 6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 70558-11-1), which undergoes electrophilic substitution or oxidative functionalization at C2 [10]. Subsequent esterification and hydrazinolysis yield the target carbohydrazide, though transition-metal-free methods using α-aminocarbonyl precursors have recently emerged as sustainable alternatives [8]. The strategic positioning of the carbohydrazide group at C2—adjacent to the nitrogen atom—creates a conformationally constrained pharmacophore that simultaneously engages in hydrogen bonding and π-π stacking interactions, making this derivative particularly valuable for structure-activity relationship studies in antibacterial and anticancer research [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1